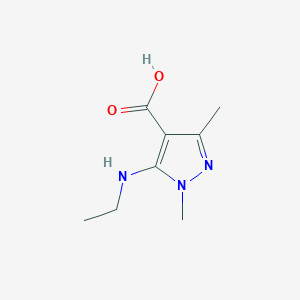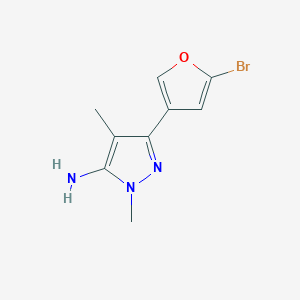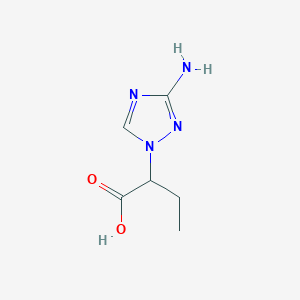
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of hydrazine derivatives with formic acid or its derivatives to form the triazole ring. Subsequent reactions introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes optimized for yield and purity. These methods often employ catalytic processes and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the butanoic acid moiety.
1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group but differs in the position of the substituents on the triazole ring.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid is unique due to the presence of both the amino group and the butanoic acid moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H2,7,9)(H,11,12) |
Clave InChI |
RPHMSQBMGJSQQV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)N1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


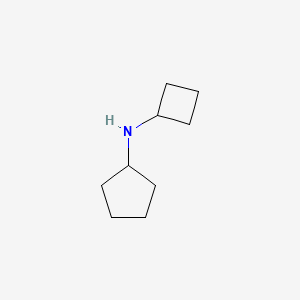
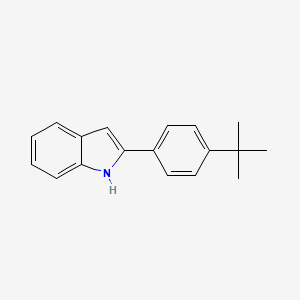
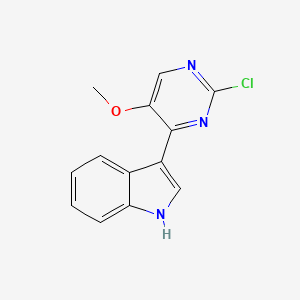
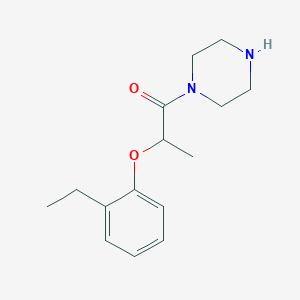

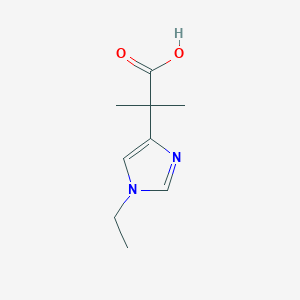
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
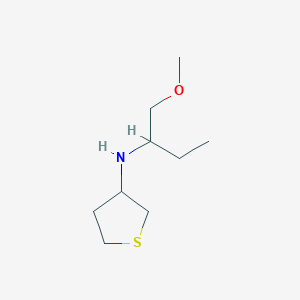
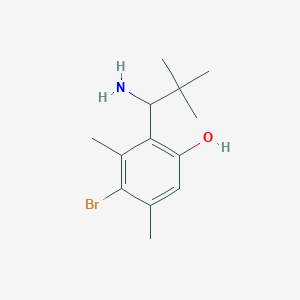

![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
